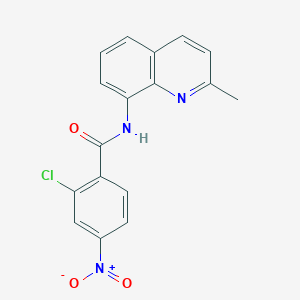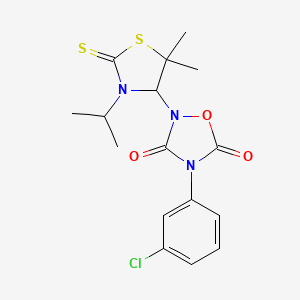![molecular formula C27H20N6O3S2 B15019497 ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B15019497.png)
ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate is a complex organic compound that features multiple functional groups, including amino, cyano, thiophene, pyridine, and pyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the Michael addition reaction, where dimethyl (furan-2-ylmethylidene)malonate reacts with 2-cyanoethanethioamides and 4-methylmorpholine . This reaction is followed by further cyclization and functional group transformations to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory synthesis, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions.
Reduction: The cyano groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the cyano groups can produce primary amines.
Scientific Research Applications
Ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its multiple functional groups allow for the design of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with amino, cyano, and thiophene groups, such as:
- 4-methylmorpholinium 6-amino-3,5-dicyano-4-(furan-2-yl)pyridine-2-thio (seleno)lates
- Various imidazole derivatives
Uniqueness
Ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate is unique due to its combination of multiple functional groups and heterocyclic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H20N6O3S2 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
ethyl 6-amino-2-[(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanylmethyl]-5-cyano-4-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C27H20N6O3S2/c1-2-35-27(34)23-19(36-25(32)17(12-29)21(23)15-7-4-3-5-8-15)14-38-26-18(13-30)22(20-9-6-10-37-20)16(11-28)24(31)33-26/h3-10,21H,2,14,32H2,1H3,(H2,31,33) |
InChI Key |
IRDJIAHINOZBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)CSC3=C(C(=C(C(=N3)N)C#N)C4=CC=CS4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Hexane-1,6-diylbis{3-[2-(2-chlorophenoxy)ethyl]urea}](/img/structure/B15019419.png)
![N-(4-{[(2Z)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B15019421.png)

![N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B15019426.png)
![N-[2-chloro-5-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B15019427.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B15019433.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B15019461.png)
![N'-[(E)-(4-cyanophenyl)methylidene]-3-phenylpropanehydrazide](/img/structure/B15019462.png)
![4-nitro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B15019465.png)
![2,2'-{methanediylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)](/img/structure/B15019472.png)

![2-amino-4-(2-chloro-6-fluorophenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15019479.png)
![2-(2-chlorophenoxy)-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B15019485.png)
![2-(4-bromophenyl)-N-[(E)-(4-chlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B15019493.png)
